molecular formula C18H22N2O4S2 B2928416 methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate CAS No. 2034335-92-5

methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate

カタログ番号: B2928416
CAS番号: 2034335-92-5
分子量: 394.5
InChIキー: NLEVWQWSLUKIIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is a sulfonamide-based compound featuring a methyl benzoate core linked to a sulfamoyl group. The sulfamoyl nitrogen is substituted with a (4-cyclohexylthiazol-2-yl)methyl moiety, which introduces both alicyclic (cyclohexyl) and heteroaromatic (thiazole) components.

特性

IUPAC Name

methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-18(21)14-7-9-15(10-8-14)26(22,23)19-11-17-20-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13,19H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEVWQWSLUKIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is characterized by the following structural formula:

C14H18N2O3S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a benzoate moiety with a sulfamoyl group and a thiazole derivative, which are critical for its biological activity.

The compound is believed to exert its biological effects primarily through the inhibition of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The binding affinity of methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate to CAIX has been shown to be significant, with a dissociation constant (KdK_d) as low as 0.12 nM, indicating a strong interaction with this enzyme .

Enzyme Inhibition

The mechanism involves competitive inhibition where the compound binds to the active site of CAIX, preventing substrate access and subsequent catalysis. This action alters the tumor microenvironment by reducing acidity, thereby inhibiting cancer cell invasion and metastasis.

Anticancer Properties

Research indicates that compounds structurally related to methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate exhibit significant anticancer properties. For instance:

  • Selectivity : The compound shows over 100-fold selectivity for CAIX compared to other CA isozymes .
  • Binding Affinity : The intrinsic dissociation constant has been reported at 0.08 pM, showcasing its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate effectively inhibits tumor cell proliferation in various cancer cell lines.
  • Animal Models : Preclinical studies using animal models have shown that treatment with this compound leads to a significant reduction in tumor size and improved survival rates compared to control groups.
  • X-ray Crystallography : Structural analysis via X-ray crystallography has provided insights into how the compound interacts with CAIX at the molecular level, confirming its binding position and interactions .

Comparative Analysis with Related Compounds

Compound NameBinding Affinity (Kd)Selectivity for CAIXNotes
Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate0.12 nM>100-foldStrong potential as an anticancer agent
Methyl 5-sulfamoyl-benzoate0.15 nMHighRelated structure with similar activity
Methyl sulfonamide derivativesVariesModerateLess selective than targeted compounds

Future Perspectives

The ongoing research into methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate suggests promising avenues for development as an anticancer therapeutic agent. Further studies are needed to explore:

  • Long-term Efficacy : Understanding the long-term effects and potential resistance mechanisms.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies.

類似化合物との比較

Key Observations:

Substituent Effects on Lipophilicity :

  • Aromatic substituents (e.g., 4-methoxybenzyl in 1i ) confer moderate lipophilicity, while alicyclic groups (e.g., cyclohexyl in LMM11 ) enhance membrane permeability. The thiazole ring in the target compound may further improve π-stacking interactions in biological targets .
  • The tert-butyl carbamate group in Compound 114 increases steric bulk and may protect reactive amines during synthesis .

Synthetic Pathways :

  • Sulfamoylation reactions (e.g., 1i , 1aa ) are standard for introducing sulfonamide linkages, using methyl 4-(chlorosulfonyl)benzoate and amines in DCM .
  • Photo-induced cross-coupling (e.g., 2i , 2aa ) generates biphenyl derivatives, but this method is less relevant to the target compound unless further functionalization is required .
  • Pd-catalyzed methods (e.g., Compound 114 ) enable complex aryl couplings but involve higher costs and technical complexity .

Biological Activity: LMM11 demonstrates antifungal activity, likely due to its cyclohexyl group enhancing cellular uptake and thioredoxin reductase inhibition . The target compound’s thiazole moiety could similarly modulate enzyme interactions. No bioactivity data are reported for 1i or 1aa, highlighting their roles as synthetic intermediates rather than therapeutic candidates .

Physicochemical and Functional Implications

  • Solubility : Methoxy and methyl groups (e.g., 1i , 1aa ) improve aqueous solubility compared to alicyclic substituents. The target compound’s cyclohexyl-thiazole group likely reduces solubility but increases blood-brain barrier penetration.
  • Synthetic Scalability : Sulfamoylation (as in 1i ) is scalable and efficient, whereas Pd-catalyzed methods (e.g., Compound 114 ) require stringent conditions and purification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。